Cas no 60019-49-0 (2-Chloro-6-ethylpyridine-4-carboxamide)

2-Chloro-6-ethylpyridine-4-carboxamide is a pyridine derivative with a chloro substituent at the 2-position and an ethyl group at the 6-position, functionalized by a carboxamide moiety at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features, including the electron-withdrawing chloro group and the carboxamide functionality, enhance its reactivity in nucleophilic substitution and condensation reactions. The ethyl group contributes to lipophilicity, influencing solubility and binding properties. This compound is valued for its potential in constructing heterocyclic frameworks and as a precursor for biologically active molecules. Proper handling and storage under inert conditions are recommended due to its sensitivity.
2-Chloro-6-ethylpyridine-4-carboxamide structure
60019-49-0 structure
Product Name:2-Chloro-6-ethylpyridine-4-carboxamide
CAS No:60019-49-0
MF:C8H9ClN2O
MW:184.62286067009
MDL:MFCD11226395
CID:2620745
Update Time:2025-05-19

2-Chloro-6-ethylpyridine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-6-ethylpyridine-4-carboxamide
    • 2-Chloro-6-ethyl-isonicotinamide
    • 4-Pyridinecarboxamide, 2-chloro-6-ethyl-
    • 2-Chloro-6-ethylpyridine-4-carboxamide
    • MDL: MFCD11226395
    • Inchi: 1S/C8H9ClN2O/c1-2-6-3-5(8(10)12)4-7(9)11-6/h3-4H,2H2,1H3,(H2,10,12)
    • InChI Key: SXWZAEZMMGRPMZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(N)=O)=CC(CC)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Topological Polar Surface Area: 56

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2-Chloro-6-ethylpyridine-4-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:60019-49-0)2-Chloro-6-ethylpyridine-4-carboxamide
Order Number:A1167979
Stock Status:in Stock
Quantity:1g/2g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:10
Price ($):1564.0/2422.0/5389.0
Email:sales@amadischem.com

Additional information on 2-Chloro-6-ethylpyridine-4-carboxamide

Professional Introduction to 2-Chloro-6-ethylpyridine-4-carboxamide (CAS No. 60019-49-0)

2-Chloro-6-ethylpyridine-4-carboxamide is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number CAS No. 60019-49-0, has garnered considerable attention due to its potential applications in various biochemical pathways and drug development processes.

The molecular structure of 2-Chloro-6-ethylpyridine-4-carboxamide consists of a pyridine core substituted with a chloro group at the 2-position and an ethyl group at the 6-position, with a carboxamide functional group at the 4-position. This specific arrangement imparts distinct reactivity and binding capabilities, making it a valuable intermediate in synthetic chemistry and pharmacology.

In recent years, research has highlighted the compound's role in developing novel therapeutic agents. The pyridine ring is a common motif in many bioactive molecules, and modifications at specific positions can lead to enhanced pharmacological effects. The presence of the chloro group enhances electrophilicity, facilitating further functionalization, while the ethyl group contributes to steric hindrance and solubility properties.

One of the most promising areas of research involving 2-Chloro-6-ethylpyridine-4-carboxamide is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects.

Recent studies have demonstrated that derivatives of 2-Chloro-6-ethylpyridine-4-carboxamide can serve as potent inhibitors of tyrosine kinases. The carboxamide group provides a hydrogen bond acceptor capability, which is essential for binding to the ATP-binding site of kinases. Additionally, the chloro and ethyl substituents can interact with specific pockets on the kinase surface, enhancing binding affinity.

The compound's versatility also extends to its use as a building block in medicinal chemistry. Its structural features allow for easy modifications through various chemical reactions, such as nucleophilic substitution, condensation reactions, and coupling techniques. These modifications enable the synthesis of a wide range of analogs with tailored properties for different biological targets.

In addition to its role in kinase inhibition, 2-Chloro-6-ethylpyridine-4-carboxamide has shown potential in other therapeutic areas. For instance, it has been explored as a precursor in the development of antimicrobial agents. The pyridine scaffold is known to interact with bacterial enzymes and DNA gyrase, disrupting essential cellular processes and leading to cell death.

The compound's chemical stability under various conditions makes it suitable for industrial-scale synthesis and formulation into drug products. Researchers have optimized synthetic routes to produce high-purity batches of 2-Chloro-6-ethylpyridine-4-carboxamide, ensuring consistency and reliability for further applications.

The growing body of evidence supporting the utility of 2-Chloro-6-ethylpyridine-4-carboxamide in drug development has prompted increased interest from pharmaceutical companies. Collaborative efforts between academic researchers and industry scientists are underway to explore new applications and refine existing synthetic methodologies.

The future prospects for this compound are promising, with ongoing research focusing on expanding its therapeutic potential. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of novel derivatives with enhanced biological activity. These advancements are expected to contribute significantly to the development of next-generation pharmaceuticals.

In conclusion, 2-Chloro-6-ethylpyridine-4-carboxamide (CAS No. 60019-49-0) is a multifaceted compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features make it a valuable tool for developing innovative therapeutic agents targeting various diseases. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing medical science.

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Amadis Chemical Company Limited
(CAS:60019-49-0)2-Chloro-6-ethylpyridine-4-carboxamide
A1167979
Purity:99%/99%/99%
Quantity:1g/2g/10g
Price ($):1564.0/2422.0/5389.0
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